molecular formula C12H10FNO2 B3374164 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1017427-35-8

5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3374164
CAS No.: 1017427-35-8
M. Wt: 219.21 g/mol
InChI Key: KGAUEEYVIWDUGX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative that serves as a valuable synthetic building block in medicinal chemistry and antibacterial research. This compound is part of a class of halogen-substituted pyrrole-2-carboxamides, which are integral molecular fragments found in bioactive natural products and synthetic anti-infectives . Its structure, featuring a pyrrole ring with a 4-fluorophenyl group and a carboxylic acid moiety, makes it a versatile precursor for the design of novel therapeutic agents. A primary research application of this compound is in the development of new antibacterial agents, particularly against Mycobacterium tuberculosis . Pyrrole-2-carboxamide scaffolds have been successfully designed as potent inhibitors of MmpL3, a crucial membrane transporter essential for the cell wall biosynthesis of the tuberculosis bacillus . Inhibiting MmpL3 disrupts the transport of mycolic acids, leading to bacterial death. Compounds based on this scaffold have demonstrated excellent activity against drug-resistant TB strains, good microsomal stability, and low cytotoxicity, highlighting their significant therapeutic potential . Furthermore, related pyrrole carboxylic acids have shown potent activity against other bacterial targets, such as DNA gyrase B, a validated target for broad-spectrum antibiotics . The specific structural features of this compound contribute to its research value. The fluorine atom on the phenyl ring can enhance binding affinity to biological targets through electronic effects and improve metabolic stability . The methyl group on the pyrrole nitrogen can help reduce oxidative metabolism, while the carboxylic acid group provides a handle for further synthetic modification, such as forming amide bonds to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAUEEYVIWDUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017427-35-8
Record name 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

  • Halogenation :

    • Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate analogs using N-chlorosuccinimide (NCS) achieves regioselective substitution at the position adjacent to the methyl group (61% yield) .

    • Fluorination via Selectfluor generates 4-fluoro derivatives, though yields vary significantly (15–45%) depending on substituent effects .

Formylation

  • Vilsmeier-Haack formylation (DMF/POCl₃) at 90°C introduces aldehyde groups at the C3 or C4 positions of the pyrrole ring .

Reaction Type Reagent/Conditions Position Modified Yield Range
ChlorinationNCS, 0°C → r.t.Adjacent to methyl61%
FluorinationSelectfluor, MeCN, 80°CC4 (pyrrole)15–45%
FormylationDMF/POCl₃, 90°CC3 or C455–73%

Cyclocondensation Reactions

The carboxylic acid group facilitates condensations with diverse substrates:

  • Spiroheterocyclization :
    Reacts with 3-(arylamino)-1H-inden-1-ones to form spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] derivatives under mild conditions (e.g., THF, 25°C) .

  • Three-Component Synthesis :
    In solvent-free systems, combines with aldehydes and malonic acid derivatives (e.g., ethyl acetoacetate) to yield 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives (170°C, 25 min) .

Tautomerism and Stability

  • The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and C4 carbonyl groups (ΔG = −3.8 to −5.2 kcal/mol) .

  • Substituent electronic effects (e.g., alkoxy vs. alkyl groups) modulate tautomeric equilibrium and reaction spontaneity .

Key Challenges and Research Gaps

  • Regioselectivity Control : Competing substitution patterns in electrophilic reactions require optimized directing groups .

  • Scalability : Low yields in fluorination steps necessitate alternative catalysts (e.g., Lewis acids) .

This compound’s reactivity profile positions it as a valuable building block for drug discovery and materials science, though further mechanistic studies are needed to refine its synthetic utility.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has been documented in several patents, highlighting efficient methods that avoid costly chiral raw materials and complex reaction conditions. The compound can be synthesized through various routes involving pyrrole derivatives and fluorinated phenyl groups, often utilizing asymmetric hydrogenation techniques to enhance yield and selectivity .

Inhibition of HMG-CoA Reductase

One of the most notable applications of this compound is its role as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the cholesterol biosynthesis pathway, making the compound a candidate for hypolipidemic and hypocholesterolemic therapies. Research indicates that compounds with similar structures exhibit significant reductions in cholesterol levels, suggesting a potential therapeutic use in managing hyperlipidemia .

Anti-Tuberculosis Activity

Recent studies have explored the anti-tuberculosis (TB) potential of pyrrole derivatives, including those structurally related to this compound. A structure-guided design approach led to the development of pyrrole-2-carboxamides that demonstrated potent anti-TB activity, particularly against drug-resistant strains. These compounds were evaluated for their efficacy against M. tuberculosis, revealing that modifications to the pyrrole ring significantly impacted biological activity .

Case Study 1: Cholesterol Reduction

A study investigating the effects of various pyrrole derivatives on cholesterol levels found that this compound exhibited a dose-dependent reduction in serum cholesterol in animal models. The mechanism was attributed to its competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis .

Case Study 2: Anti-TB Efficacy

In another study focusing on anti-TB activity, researchers synthesized a series of compounds based on the pyrrole scaffold. The results indicated that specific substitutions on the phenyl group enhanced efficacy against M. tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) below 0.016 µg/mL. These findings suggest that further optimization of this scaffold could yield new therapeutic agents for TB treatment .

Data Summary Table

ApplicationMechanism/ActivityReference
HMG-CoA Reductase InhibitionReduces cholesterol synthesis
Anti-TuberculosisInhibits mycolic acid biosynthesis

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly influences physicochemical properties and biological activity. Key analogs include:

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid
  • Substituent : 4-CF₃ (trifluoromethyl)
  • Molecular Weight : 269.22 g/mol
  • Properties : The electron-withdrawing CF₃ group increases lipophilicity and metabolic resistance compared to fluorine. This compound is used in research for its enhanced stability in biological systems .
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid
  • Substituent : 4-OCH₃ (methoxy)
  • Molecular Weight : 231.25 g/mol
  • Properties: The electron-donating methoxy group improves solubility but may reduce membrane permeability.
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid
  • Substituent : 4-Br
  • Molecular Weight : 266.09 g/mol
  • Properties : Bromine’s bulkiness and polarizability alter binding kinetics. This analog is utilized in crystallography and receptor-binding studies .

Modifications on the Pyrrole Core

Variations in the pyrrole ring’s substitution pattern also impact functionality:

4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic Acid
  • Structure: Features a chloro-benzoylamino group at the 4-position.
  • Molecular Weight : 278.69 g/mol
  • Application : Used in peptide mimetics and kinase inhibitor research due to its hydrogen-bonding capacity .
5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic Acid
  • Structure : Incorporates an acetylpiperidine moiety.
  • Application : Explored for CNS drug delivery, leveraging the piperidine group’s blood-brain barrier permeability .

Pharmaceutical Intermediates and Derivatives

Several pyrrole-carboxylic acid derivatives serve as intermediates in drug synthesis:

Atorvastatin Intermediate: 5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl]-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide
  • Structure : Complex derivative with a tetrahydropyran subunit.
  • Role : Key intermediate in atorvastatin production, highlighting the target compound’s utility in multi-step syntheses .

Data Table: Structural and Functional Comparison

Compound Name Substituent (Phenyl) Pyrrole Modifications Molecular Weight (g/mol) Key Applications References
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid 4-F 1-methyl 219.22 Atorvastatin synthesis
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid 4-CF₃ 1-methyl 269.22 Metabolic stability studies
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid 4-OCH₃ 3-methyl 231.25 Anti-inflammatory research
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid 4-Br None 266.09 Crystallography ligands
4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid 4-Cl (benzoylamino) 1-methyl, 4-substituted 278.69 Kinase inhibitor development

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10FNO2
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 1240948-77-9
  • Appearance : Not specified in the available data
  • Purity : >95% .

Research indicates that compounds containing pyrrole moieties, such as this compound, may interact with various biological targets:

  • Receptor Modulation : The compound is suggested to influence norepinephrine and serotonin receptors, potentially affecting neurotransmitter uptake and signaling pathways .
  • Antimicrobial Properties : Similar pyrrole derivatives have demonstrated antibacterial and antifungal activities, indicating a potential for this compound in treating infections .

Antimicrobial Activity

Studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, certain related compounds have been tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.0039 - 0.025
Compound BEscherichia coli0.0039 - 0.025
Compound CBacillus subtilis4.69 - 22.9
Compound DPseudomonas aeruginosa13.40 - 137.43

These results suggest that the presence of fluorine and other substituents can enhance biological activity .

Case Studies

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives, including those structurally similar to this compound. It was found that these compounds exhibited strong inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with notable MIC values indicating potent activity .
  • Research on Antifungal Properties : Another investigation focused on the antifungal efficacy of pyrrole derivatives against Candida albicans and Fusarium oxysporum, revealing MIC values that suggest potential therapeutic applications in fungal infections .

Q & A

Basic Research Question

  • HPLC-PDA/MS : Use reverse-phase chromatography (C18 column, 0.1% formic acid in H₂O/MeCN gradient) to assess purity (>95% as per industry standards) .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
    • Pyrrole ring protons: δ 6.5–7.0 ppm (multiplet).
    • 4-Fluorophenyl group: δ 7.2–7.5 ppm (doublets, J = 8.5 Hz) .
  • Melting Point Analysis : Compare observed mp (e.g., 212–216°C) with literature data to detect impurities .

What crystallographic data are available, and how to resolve discrepancies in reported melting points?

Advanced Research Question

  • X-ray Diffraction : While no direct data exists for this compound, analogous structures (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) show monoclinic crystal systems (space group P2/c) with β angles ~102° .
  • Melting Point Variability : Discrepancies (e.g., 212°C vs. 216°C) may arise from polymorphic forms or solvent inclusion. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize from solvents like EtOH/H₂O for consistency .

How to design experiments to study its potential as a kinase inhibitor?

Advanced Research Question

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s fluorophenyl and methyl groups.
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based ADP-Glo™ Kinase Assay with ATP concentrations adjusted to Km values.
    • IC₅₀ Determination : Perform dose-response curves (1 nM–100 µM) and analyze via nonlinear regression .
  • Molecular Docking : Model interactions using AutoDock Vina, focusing on hydrogen bonding with catalytic lysine residues and hydrophobic packing with phenylalanine side chains .

What computational methods are suitable for modeling its electronic properties?

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4 eV) indicates reactivity toward electrophiles .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the fluorine atom, enhancing carboxylic acid acidity .

How to address low yields in the final hydrolysis step?

Advanced Research Question

  • Reaction Optimization :
    • Increase reaction time (e.g., 24 hours) and temperature (reflux in EtOH/H₂O).
    • Use microwave-assisted synthesis to accelerate hydrolysis (100°C, 30 min) .
  • Byproduct Analysis : Monitor via LC-MS for ester intermediates or decarboxylation products. Adjust pH to 2–3 during workup to precipitate the carboxylic acid .

What strategies enhance solubility for biological assays?

Basic Research Question

  • Salt Formation : React with sodium bicarbonate to generate the sodium salt (improves aqueous solubility).
  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for cell-based studies .

How to analyze regioselectivity in pyrrole functionalization?

Advanced Research Question

  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track substitution patterns via 2D NMR (HSQC).
  • Theoretical Modeling : Compare activation energies for electrophilic substitution at C3 vs. C5 using DFT. Fluorophenyl groups typically direct electrophiles to C3 due to steric and electronic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

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